3-(6-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile
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Overview
Description
3-(6-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile is a heterocyclic compound that features an imidazo[1,2-a]pyridine core fused with a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine derivatives with aldehydes or ketones in the presence of a catalyst to form the imidazo[1,2-a]pyridine core. Subsequent functionalization with a benzonitrile group can be achieved through various coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
3-(6-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 2-Phenyl-3-methylimidazo[1,2-a]pyridine
- 2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine
- 2-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride
Comparison: 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile stands out due to its unique benzonitrile moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other imidazo[1,2-a]pyridine derivatives, enhancing its potential for specific applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C15H11N3 |
---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
3-(6-methylimidazo[1,2-a]pyridin-2-yl)benzonitrile |
InChI |
InChI=1S/C15H11N3/c1-11-5-6-15-17-14(10-18(15)9-11)13-4-2-3-12(7-13)8-16/h2-7,9-10H,1H3 |
InChI Key |
KFGIQSXFBQJYFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C3=CC=CC(=C3)C#N |
Origin of Product |
United States |
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